五水硫代硫酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

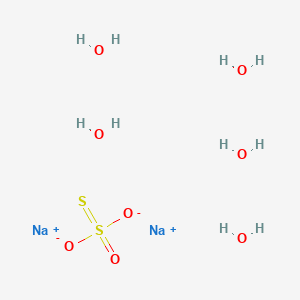

Sodium thiosulfate (Na₂S₂O₃) is an inorganic compound commonly encountered as the white or colorless pentahydrate (Na₂S₂O₃·5H₂O). It readily dissolves in water and exhibits intriguing properties as both a reducing agent and a ligand .

作用机制

Target of Action

Sodium thiosulfate pentahydrate (Na2S2O3·5H2O) is an inorganic compound that primarily targets cytochrome oxidase , a key enzyme in cellular respiration . It is also known to interact with hydrogen sulfide (H2S) , an endogenous signaling molecule .

Mode of Action

Sodium thiosulfate pentahydrate acts as a reducing agent and a ligand . It is a major oxidation product of hydrogen sulfide (H2S), and its interaction with H2S underpins many of its applications . In the context of cyanide poisoning, sodium thiosulfate pentahydrate aids in the detoxification of cyanide by converting it into thiocyanate, which is less toxic and can be excreted in urine .

Biochemical Pathways

Sodium thiosulfate pentahydrate is involved in the sulfide oxidation pathway . It is produced as a systemic metabolic intermediate derived from the amino acid cysteine, where it serves to protect against the depletion of reduced glutathione . It is also known to enhance endogenous enzymatic activity .

Pharmacokinetics

Sodium thiosulfate pentahydrate is rapidly degraded in the stomach, so it is normally administered through other routes, such as intravenous or topical . When used medicinally, it is virtually always in the form of its sodium salt .

Result of Action

The primary result of sodium thiosulfate pentahydrate’s action is the detoxification of harmful substances. For instance, it is used in the treatment of acute cyanide poisoning . It is also used to lessen the risk of ototoxicity and hearing loss in patients receiving the chemotherapy medication cisplatin . Furthermore, it has antioxidant and anti-inflammatory properties .

Action Environment

Sodium thiosulfate pentahydrate is a white solid that dissolves well in water . It is unstable as a powder unless maintained under dry conditions . Its solubility in water and its stability in various environmental conditions influence its action, efficacy, and stability . It is known to be mobile in the environment due to its water solubility .

科学研究应用

Sodium thiosulfate finds applications in:

Dyeing Industry: It converts dyes and plays a crucial role in textile coloration.

Medical Use: It treats cyanide poisoning and mitigates side effects of chemotherapy and hemodialysis.

Water Treatment: It reduces chlorine levels in water used for swimming pools, aquariums, and therapeutic centers

准备方法

a. Sodium Sulfite Method:

- Sodium sulfite (Na₂SO₃) reacts with sulfur dioxide (SO₂) gas in an alkaline solution.

- The resulting sodium thiosulfate solution is neutralized with sodium hydroxide (NaOH) to remove impurities.

- After filtration, sulfur powder is dissolved in hot sodium thiosulfate solution to complete the reaction.

- Additional purification steps involve filtration, impurity removal, and alkali treatment .

- Alkali metal sulfides (e.g., Na₂S) react with sulfur in an aqueous solution.

- The reaction yields sodium thiosulfate, which can be isolated and purified .

化学反应分析

Sodium thiosulfate participates in various reactions:

Redox Reactions: It acts as a reducing agent, converting certain dyes to their colorless “leuco” forms during dyeing processes.

Neutralization Reactions: It neutralizes bleach solutions, allowing pH testing with liquid indicators.

Reaction with Bromine: Sodium thiosulfate reacts with bromine, removing free bromine from solutions.

Cyanide Detoxification: Sodium thiosulfate is used to treat cyanide poisoning

相似化合物的比较

Sodium thiosulfate stands out due to its unique combination of reducing properties, ligand behavior, and medical applications. Similar compounds include thiosulfuric acid, lithium thiosulfate, and potassium thiosulfate .

属性

CAS 编号 |

10102-17-7 |

|---|---|

分子式 |

H4NaO4S2 |

分子量 |

155.15 g/mol |

IUPAC 名称 |

disodium;dioxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/Na.H2O3S2.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChI 键 |

HBLWERCELPPGQF-UHFFFAOYSA-N |

SMILES |

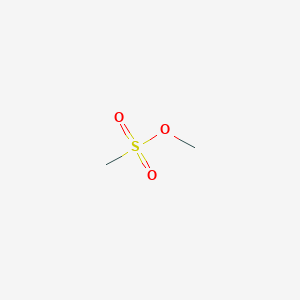

O.O.O.O.O.[O-]S(=O)(=S)[O-].[Na+].[Na+] |

规范 SMILES |

O.OS(=O)(=S)O.[Na] |

颜色/形态 |

POWDER COLORLESS MONOCLINIC CRYSTALS |

密度 |

1.667 1.7 g/cm³ |

熔点 |

48.5 °C |

| 10102-17-7 | |

物理描述 |

Dry Powder; Pellets or Large Crystals; Gas or Vapor; Water or Solvent Wet Solid; Liquid Other Solid Anhydrous form is a hygroscopic, white solid; [CHEMINFO] Odorless solid; Deliquesces slightly in moist air; [Merck Index] Colorless odorless crystalline solid; [Sigma-Aldrich MSDS] COLOURLESS CRYSTALS. |

相关CAS编号 |

10102-17-7 (pentahydrate) 7772-98-7 (Parent) |

溶解度 |

PRACTICALLY INSOL IN ALCOHOL 50 G SOL IN 100 CC WATER; 231 G @ 100 °C Solubility in water, g/100ml at 20 °C: 20.9 |

同义词 |

Thiosulfuric Acid (H2S2O3) Disodium Salt Pentahydrate; _x000B_Thiosulfuric Acid Disodium Salt Pentahydrate; _x000B_Disodium Thiosulfate Pentahydrate; _x000B_Disodium Thiosulphate Pentahydrate; Hypo_x000B_Sodium Thiosulfate (Na2S2O3) Pentahydrate |

蒸汽压力 |

Vapor pressure at 20 °C: negligible |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)